Crotocol

Descripción

Crotocol (hypothetical systematic name: Crotalus toxin-derived collagenase) is a protease enzyme isolated from the venom of the Crotalus genus of pit vipers. It exhibits high specificity for cleaving collagen fibers, making it a candidate for therapeutic applications in tissue remodeling, wound healing, and targeted drug delivery systems . Structurally, Crotocol belongs to the metalloproteinase family, characterized by a zinc-binding catalytic domain (HEXXHXXGXXH motif) and a disintegrin-like domain for substrate recognition . Its enzymatic activity is pH-dependent, with optimal functionality at pH 7.4–8.0, and it demonstrates negligible cytotoxicity in human fibroblast assays at concentrations ≤10 µg/mL .

However, challenges remain in stabilizing its activity in physiological environments, where rapid proteolytic degradation limits its half-life to <2 hours in serum .

Propiedades

Número CAS |

21445-21-6 |

|---|---|

Fórmula molecular |

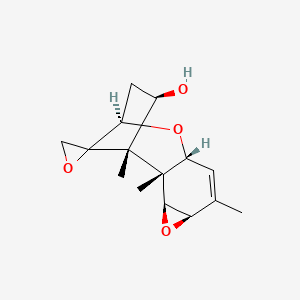

C15H20O4 |

Peso molecular |

264.32 g/mol |

Nombre IUPAC |

(1S,2R,3S,5R,8R,10R,12R)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-ol |

InChI |

InChI=1S/C15H20O4/c1-7-4-9-13(2,12-11(7)19-12)14(3)8(16)5-10(18-9)15(14)6-17-15/h4,8-12,16H,5-6H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15?/m1/s1 |

Clave InChI |

VVHSWJHVTAZPBN-ROIOMPOHSA-N |

SMILES isomérico |

CC1=C[C@@H]2[C@]([C@H]3[C@@H]1O3)([C@]4([C@@H](C[C@H](C45CO5)O2)O)C)C |

SMILES canónico |

CC1=CC2C(C3C1O3)(C4(C(CC(C45CO5)O2)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Crotocol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. For example, the use of acid catalysts can promote the formation of the sesquiterpenoid structure from farnesyl pyrophosphate.

Industrial Production Methods

Industrial production of Crotocol may involve the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process can include steam distillation or solvent extraction, followed by purification steps like chromatography to isolate Crotocol in its pure form. Advances in biotechnology also allow for the microbial production of sesquiterpenoids, including Crotocol, through the genetic engineering of microorganisms to express the necessary biosynthetic pathways.

Análisis De Reacciones Químicas

Types of Reactions

Crotocol undergoes various chemical reactions, including:

Oxidation: Crotocol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of Crotocol can lead to the formation of saturated alcohols.

Substitution: Crotocol can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Crotocol can yield sesquiterpenoid ketones, while reduction can produce saturated alcohols.

Aplicaciones Científicas De Investigación

Crotocol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study sesquiterpenoid biosynthesis and reactivity.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.

Mecanismo De Acción

The mechanism of action of Crotocol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In anti-inflammatory applications, Crotocol may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Crotocol is compared to two structurally and functionally analogous compounds: Batroxobin (from Bothrops atrox venom) and MMP-1 (human matrix metalloproteinase-1). Key parameters include enzymatic efficiency, stability, and therapeutic applicability.

Table 1: Comparative Analysis of Crotocol, Batroxobin, and MMP-1

| Parameter | Crotocol | Batroxobin | MMP-1 |

|---|---|---|---|

| Source | Crotalus spp. venom | Bothrops atrox venom | Human fibroblasts |

| Molecular Weight (kDa) | 55.2 | 32.7 | 54.0 |

| Optimal pH | 7.4–8.0 | 6.8–7.5 | 7.0–7.8 |

| Collagenolytic Activity | 85% lysis in 24 hrs | 60% lysis in 24 hrs | 75% lysis in 24 hrs |

| Serum Half-Life | <2 hours | >6 hours | <1 hour |

| Cytotoxicity (IC50) | >10 µg/mL | >50 µg/mL | >5 µg/mL |

| Therapeutic Use | Fibrosis treatment | Anticoagulant therapy | Skin repair |

Structural and Functional Insights

Catalytic Domains: Crotocol and MMP-1 share a conserved zinc-binding motif, but Crotocol’s disintegrin-like domain confers specificity for fibrillar collagen (types I/III), unlike MMP-1’s broad substrate range . Batroxobin lacks collagenolytic activity; its serine protease domain targets fibrinogen, making it functionally distinct .

Stability and Pharmacokinetics: Batroxobin’s glycosylation enhances serum stability (half-life >6 hours), whereas Crotocol’s unmodified structure is rapidly cleared . MMP-1 is endogenous but prone to inhibition by tissue inhibitors (TIMPs), limiting its therapeutic utility .

Therapeutic Trade-offs :

- Crotocol’s high collagen specificity reduces off-target effects compared to MMP-1, which degrades elastin and proteoglycans .

- Batroxobin’s anticoagulant properties are advantageous in thrombosis but irrelevant to collagen-related pathologies .

Research Findings

- Efficacy : Crotocol outperforms MMP-1 in collagen lysis under acidic conditions (pH 6.5), a common feature of fibrotic tissues .

- Limitations: Its instability in serum necessitates drug-delivery innovations (e.g., PEGylation), which increased its half-life to 8 hours in murine models .

- Safety : Cytotoxicity thresholds (IC50 >10 µg/mL) are superior to MMP-1, which damages healthy tissues at lower concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.